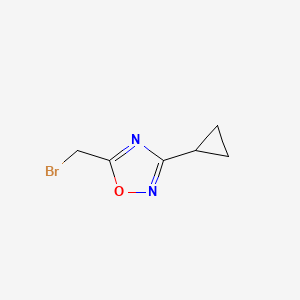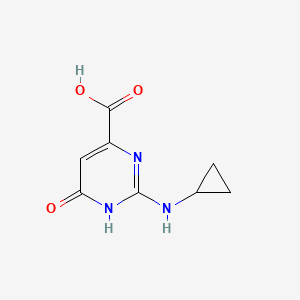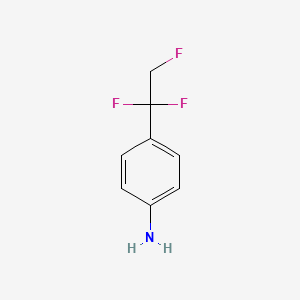
4-(1,1,2-Trifluoroethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1,2-Trifluoroethyl)aniline: is a chemical compound with the molecular formula C8H8F3N It is an aniline derivative where the hydrogen atoms on the ethyl group are replaced by fluorine atoms, making it a trifluorinated compound
Preparation Methods
Synthetic Routes and Reaction Conditions:
Iron Porphyrin-Catalyzed N-Trifluoroethylation: One of the methods to synthesize 4-(1,1,2-Trifluoroethyl)aniline involves the iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source.
Catalytic Hydrogenation and Bamberger Rearrangement: Another method involves a one-pot process with catalytic hydrogenation and Bamberger rearrangement, followed by a greener addition reaction.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned catalytic processes. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards for various applications.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-(1,1,2-Trifluoroethyl)aniline can undergo substitution reactions, particularly involving the amino group.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Diazotization: This reaction involves the conversion of aniline derivatives into diazonium salts, which can then undergo further reactions.
Trifluoroethylation: Using reagents like 2,2,2-trifluoroethylamine hydrochloride under specific catalytic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-trifluoroethylated anilines are common products when using trifluoroethylation reactions .
Scientific Research Applications
Chemistry: 4-(1,1,2-Trifluoroethyl)aniline is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in medicinal chemistry and agrochemistry .
Biology and Medicine: In medicinal chemistry, fluorinated compounds like this compound are explored for their potential as pharmaceutical agents due to their unique properties, such as increased metabolic stability and bioavailability .
Mechanism of Action
The mechanism of action of 4-(1,1,2-Trifluoroethyl)aniline involves its interaction with molecular targets through its trifluoroethyl group. This group can influence the compound’s reactivity and interaction with biological molecules, potentially affecting pathways involved in metabolic processes .
Comparison with Similar Compounds
4-(Trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a trifluoroethyl group, which can result in different chemical properties and reactivity.
2,2,2-Trifluoroethylamine: A simpler compound with a trifluoroethyl group, used as a reagent in various synthetic processes.
Uniqueness: 4-(1,1,2-Trifluoroethyl)aniline is unique due to its specific trifluoroethyl substitution, which imparts distinct chemical properties compared to other fluorinated anilines. This uniqueness makes it valuable in specialized applications in research and industry .
Properties
Molecular Formula |
C8H8F3N |
|---|---|
Molecular Weight |
175.15 g/mol |
IUPAC Name |
4-(1,1,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H8F3N/c9-5-8(10,11)6-1-3-7(12)4-2-6/h1-4H,5,12H2 |
InChI Key |
VSJICLYFKMIHOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CF)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B15301955.png)
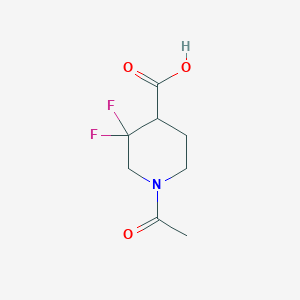
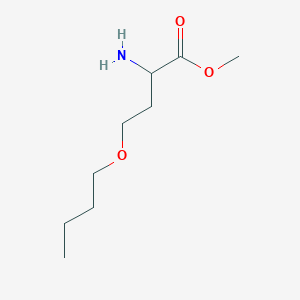
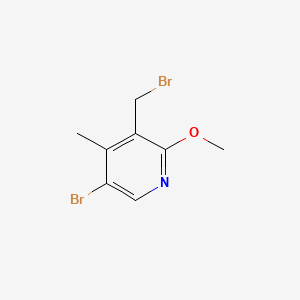
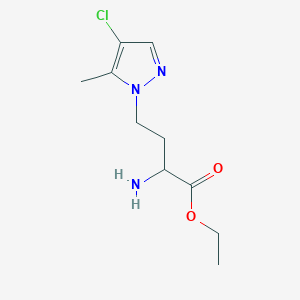
![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)furan-2-carboxylicacid](/img/structure/B15301990.png)


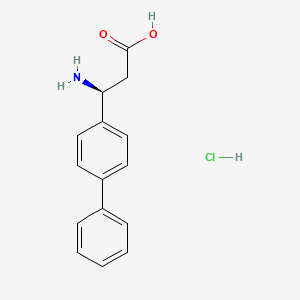
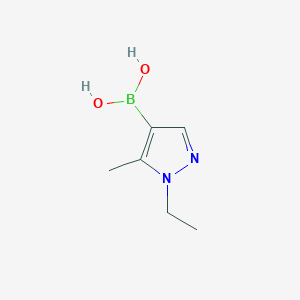
![2-bromo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B15302011.png)
